4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by the presence of a chloro group, a propyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group plays a significant role.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation reactions may produce sulfonic acids.
Scientific Research Applications
4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- Benzenamine, 4-chloro-3-(trifluoromethyl)-
Comparison: 4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
731776-57-1 |
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Molecular Formula |
C10H11ClF3NO2S |
Molecular Weight |
301.71 g/mol |
IUPAC Name |
4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H11ClF3NO2S/c1-2-5-15-18(16,17)7-3-4-9(11)8(6-7)10(12,13)14/h3-4,6,15H,2,5H2,1H3 |
InChI Key |
ZNAGVSROQXLOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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